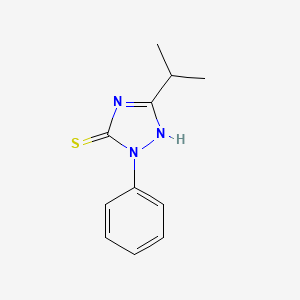methyl}-3-methyl-1H-pyrazol-5-OL](/img/structure/B11525157.png)
1-(4-Ethylphenyl)-4-{[1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YL](2-hydroxyphenyl)methyl}-3-methyl-1H-pyrazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of ethylphenyl and hydroxyphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine, ethylbenzene, and phenol derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL include other pyrazole derivatives with similar structural features. Examples include:
- 1-Phenyl-3-methyl-5-hydroxy-1H-pyrazole
- 1-(4-Methylphenyl)-4-{1-(4-methylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL
Uniqueness
The uniqueness of 1-(4-Ethylphenyl)-4-{1-(4-ethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl}-3-methyl-1H-pyrazol-5-OL lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H32N4O3 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-[[2-(4-ethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H32N4O3/c1-5-21-11-15-23(16-12-21)34-30(37)27(19(3)32-34)29(25-9-7-8-10-26(25)36)28-20(4)33-35(31(28)38)24-17-13-22(6-2)14-18-24/h7-18,29,32-33,36H,5-6H2,1-4H3 |
InChI Key |
ONVSBBHWMLIZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C(C3=CC=CC=C3O)C4=C(NN(C4=O)C5=CC=C(C=C5)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione](/img/structure/B11525084.png)
![N'-[(4-bromophenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B11525110.png)
![N,N-dicyclohexyl-N'-[4-(phenylamino)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11525116.png)
![N-[(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-ylidene]-N-methylmethanaminium](/img/structure/B11525120.png)
![6-Acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11525124.png)
![1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B11525129.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525145.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11525146.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11525150.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11525153.png)
![ethyl (2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525172.png)
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525176.png)
![(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11525183.png)
